molecular formula C7H8BrClS B15257522 4-Bromo-2-(3-chloropropyl)thiophene

4-Bromo-2-(3-chloropropyl)thiophene

Cat. No.: B15257522
M. Wt: 239.56 g/mol
InChI Key: UREYETONNJOHQE-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloropropyl)thiophene is a halogenated thiophene derivative with the molecular formula C7H8BrClS. This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse applications in medicinal chemistry, material science, and organic electronics.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-chloropropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its halogen and thiophene moieties. The compound can undergo electrophilic aromatic substitution, where the electron-rich thiophene ring reacts with electrophiles. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(3-chloropropyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

4-bromo-2-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2

InChI Key

UREYETONNJOHQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CCCCl

Origin of Product

United States

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